Ortho-Methyl Benzamide Substitution Confers Distinct Adenosine A2A Receptor Binding Affinity Relative to Unsubstituted Benzamide Analog
In a direct radioligand displacement assay using [3H]ZM241385 on human adenosine A2A receptors expressed in CHO cell membranes, the ortho-methylbenzamide analog (target compound) demonstrated a binding affinity (Ki) of approximately 2.20 nM, whereas the corresponding unsubstituted benzamide analog (CAS 847387-98-8) exhibited substantially weaker affinity (Ki > 50 nM) under identical assay conditions [1]. This represents an estimated >20-fold enhancement in target engagement attributable solely to the presence of the ortho-methyl group on the terminal benzamide ring.
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 2.20 nM |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 847387-98-8): Ki > 50 nM |
| Quantified Difference | >20-fold improvement in binding affinity |
| Conditions | [3H]ZM241385 displacement, human A2A receptor, CHO cell membranes, 60 min incubation |
Why This Matters
For procurement decisions, this >20-fold affinity difference means that replacing the ortho-methyl compound with the cheaper or more readily available unsubstituted analog would require proportionally higher concentrations in all downstream assays, potentially introducing off-target effects, solubility challenges, and misleading SAR interpretations.
- [1] BindingDB Entry. Affinity Data for BDBM50449642 / CHEMBL4167557 and structurally related imidazo[1,2-a]pyrimidine analogs at human adenosine A2A receptor. BindingDB.org; ChEMBL, EMBL-EBI. View Source
